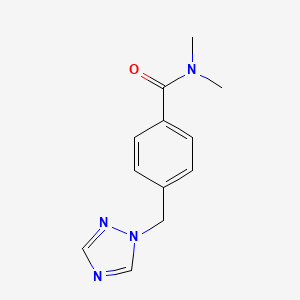
N,N-dimethyl-4-(1,2,4-triazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(1,2,4-triazol-1-ylmethyl)benzamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. DMF is a white crystalline powder that is soluble in water and organic solvents. It has been widely used as a reagent in organic synthesis and as a ligand in coordination chemistry. In recent years, DMF has also been explored for its potential applications in biomedical research.
作用機序
The mechanism of action of DMF is not well understood. However, it is believed to interact with metal ions through coordination bonds, leading to a change in its electronic properties. This change in properties is responsible for the observed fluorescence changes.
Biochemical and Physiological Effects
DMF has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its biochemical and physiological effects have not been extensively studied. Some studies have suggested that DMF may have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects in certain cell types.
実験室実験の利点と制限
One of the major advantages of DMF is its high selectivity for certain metal ions, which makes it a useful tool for the detection of metal ions in complex biological and environmental samples. It is also relatively easy to synthesize and purify. However, its fluorescence properties can be affected by factors such as pH and temperature, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of DMF in scientific research. One area of interest is the development of more sensitive and selective sensors for the detection of metal ions. DMF could also be explored for its potential applications in imaging and diagnosis of diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMF and its potential biochemical and physiological effects.
合成法
The synthesis of DMF involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzoic acid with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or column chromatography. The reaction scheme is shown below:
科学的研究の応用
DMF has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. DMF has been shown to selectively bind to certain metal ions such as copper and zinc, leading to a change in its fluorescence properties. This property has been exploited for the development of sensors for the detection of metal ions in biological and environmental samples.
特性
IUPAC Name |
N,N-dimethyl-4-(1,2,4-triazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(2)12(17)11-5-3-10(4-6-11)7-16-9-13-8-14-16/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPBBGCZVFLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)




![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

